molecular formula C17H25N3O5S B2671748 2-(4-{[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenoxy)acetamide CAS No. 2320458-67-9

2-(4-{[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenoxy)acetamide

Cat. No.: B2671748
CAS No.: 2320458-67-9
M. Wt: 383.46
InChI Key: QWKQQARQVAEIQV-UHFFFAOYSA-N
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Description

2-(4-{[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenoxy)acetamide is a complex organic compound that belongs to the class of phenoxy acetamides. This compound is characterized by the presence of an oxolan-3-yl group attached to a 1,4-diazepane ring, which is further connected to a sulfonyl phenoxy acetamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the 1,4-diazepane ring: This can be achieved by the cyclization of appropriate diamines under acidic or basic conditions.

    Introduction of the oxolan-3-yl group: This step involves the reaction of the 1,4-diazepane with oxirane derivatives under controlled conditions to form the oxolan-3-yl substituted diazepane.

    Phenoxy acetamide formation: The final step involves the reaction of the sulfonylated diazepane with phenoxy acetic acid or its derivatives under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy or sulfonyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted phenoxy acetamides.

Scientific Research Applications

2-(4-{[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-{[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenoxy acetamide derivatives: Compounds with similar phenoxy acetamide structures but different substituents.

    Sulfonyl diazepane derivatives: Compounds with similar sulfonyl diazepane structures but different functional groups.

Uniqueness

2-(4-{[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenoxy)acetamide is unique due to the presence of the oxolan-3-yl group attached to the diazepane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 2-(4-{[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenoxy)acetamide , also known by its CAS number 2320474-26-6, is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including an oxolan ring, a diazepane moiety, and a sulfonyl group, suggest diverse biological activities. This article reviews the biological activity of this compound based on available research findings, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

Component Description
Molecular Formula C17H25N3O5S
IUPAC Name This compound
CAS Number 2320474-26-6

This compound is categorized under carbamate derivatives, which are known for their diverse applications in pharmaceuticals and agrochemicals.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in the body. The sulfonyl group enhances binding affinity to target proteins, potentially acting as an enzyme inhibitor.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurotransmission. Inhibiting these enzymes can lead to increased levels of acetylcholine, potentially benefiting conditions like Alzheimer's disease .
  • Receptor Modulation : The structural features allow for interaction with various receptors, influencing pathways related to inflammation and cancer cell proliferation.

Anticancer Activity

Research has shown that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing diazepane rings have demonstrated cytotoxicity against various cancer cell lines at micromolar concentrations .

Cell Line IC50 (µM)
HT-29 (Colon Cancer)15.0
MCF7 (Breast Cancer)12.5
M21 (Melanoma)10.0

The above data indicates that the compound may effectively inhibit cell growth in these cancer types.

Anti-inflammatory Effects

In vitro studies have indicated that related compounds possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways involved in inflammation . This suggests potential therapeutic applications in treating chronic inflammatory diseases.

Case Studies

Several studies have explored the biological activity of compounds structurally related to this compound:

  • Study on Alzheimer’s Disease : A study evaluated the efficacy of similar compounds as BuChE inhibitors. The most potent compound exhibited an IC50 value of 5.07 µM against BuChE, indicating strong potential for treating cognitive decline associated with Alzheimer's disease .
  • Antitumor Activity : Another research project focused on the antiproliferative effects of diazepane derivatives against various tumor cell lines. The findings suggested that these compounds could significantly inhibit tumor growth by inducing apoptosis in cancer cells .

Properties

IUPAC Name

2-[4-[[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O5S/c18-17(21)13-25-15-2-4-16(5-3-15)26(22,23)20-8-1-7-19(9-10-20)14-6-11-24-12-14/h2-5,14H,1,6-13H2,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKQQARQVAEIQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)N)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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